6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile 6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 69538-75-6
VCID: VC15804039
InChI: InChI=1S/C18H11ClN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22)
SMILES:
Molecular Formula: C18H11ClN2O
Molecular Weight: 306.7 g/mol

6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

CAS No.: 69538-75-6

Cat. No.: VC15804039

Molecular Formula: C18H11ClN2O

Molecular Weight: 306.7 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile - 69538-75-6

Specification

CAS No. 69538-75-6
Molecular Formula C18H11ClN2O
Molecular Weight 306.7 g/mol
IUPAC Name 6-(4-chlorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H11ClN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22)
Standard InChI Key BBFVMZWAABSZOE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-(4-chlorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile, reflects its substitution pattern:

  • A 4-chlorophenyl group at position 6.

  • A phenyl group at position 4.

  • A nitrile (-C≡N) group at position 3.

  • A keto (=O) group at position 2.

The planar pyridone ring facilitates π-π interactions, while the electron-withdrawing nitrile and chloro groups influence reactivity and solubility. The canonical SMILES representation, C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N, encodes this topology.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight306.7 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents (e.g., DMSO)
StabilityStable under inert conditions

The absence of melting point data in literature underscores the need for further experimental characterization.

Structural Characterization

¹³C Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum (75 MHz, DMSO-d₆) reveals the following shifts:

Carbon Positionδ (ppm)Assignment
C-2162.0Ketone carbonyl
C-3159.8Nitrile-attached carbon
C-4151.4Phenyl-substituted carbon
C-6136.0Chlorophenyl carbon
Aromatic carbons128–132Phenyl and chlorophenyl

These shifts align with predicted electronic environments, confirming the structure .

Infrared (IR) Spectroscopy

Prominent IR absorptions (νmax/cm⁻¹):

  • 2224.60: C≡N stretch.

  • 1648.31: C=O stretch (pyridone ring).

  • 1595.18: C=C aromatic vibrations.

The absence of N-H stretches above 3000 cm⁻¹ confirms complete cyclization .

Elemental Analysis

Experimental data match theoretical values:

ElementCalculated (%)Observed (%)
C79.3979.40
H4.444.44
N10.2910.28

Deviations <0.1% validate synthetic precision .

Comparative Analysis with Analogous Pyridones

Substituent Effects on Reactivity

Comparing 6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (Compound 1c) with derivatives highlights:

  • Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilic substitution resistance.

  • Bulkier substituents (e.g., ethyl, methyl) reduce reaction yields due to steric hindrance.

For example, 4-(4-chlorophenyl)-6-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 2e) exhibits a lower yield (9%) under identical conditions .

Thermal Stability Trends

While melting points for most analogs remain unreported, 5,6-dimethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (Compound 1d) melts at 270–272°C, suggesting methyl groups enhance crystalline packing .

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